molecular formula C24H22BrN3O4S2 B2556259 N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 864976-18-1

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2556259
CAS RN: 864976-18-1
M. Wt: 560.48
InChI Key: OKZZIIYXBCZMCU-LCUIJRPUSA-N
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Description

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C24H22BrN3O4S2 and its molecular weight is 560.48. The purity is usually 95%.
BenchChem offers high-quality N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research indicates that certain derivatives related to the chemical structure of interest have shown promise in photodynamic therapy (PDT). For instance, studies on zinc phthalocyanine derivatives substituted with benzothiazole and benzamide moieties have reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. This suggests a potential for these compounds in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies

The synthesis of benzamide derivatives, including those incorporating bromo, methoxyethyl, and benzothiazol moieties, has been explored through various methods. Microwave irradiation has been used to achieve efficient, cleaner, and faster synthesis of benzamide derivatives compared to traditional methods (Saeed, 2009). This highlights the compound's role in advancing synthetic chemistry techniques.

Enzyme Inhibition for Therapeutic Applications

Derivatives structurally related to the compound have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Such inhibitors, by modulating heparanase activity, show potential in cancer therapy, demonstrating the compound's relevance in developing new therapeutic agents (Xu et al., 2006).

Antifungal and Antimicrobial Activities

The antifungal activity of benzamide derivatives related to the chemical structure of interest has been documented, with some compounds exhibiting low to moderate activity against various fungal strains. This suggests potential applications of these compounds in developing new antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O4S2/c1-27(19-6-4-3-5-7-19)34(30,31)20-11-8-17(9-12-20)23(29)26-24-28(14-15-32-2)21-13-10-18(25)16-22(21)33-24/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZZIIYXBCZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

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